Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate
Description
Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate (CAS: 424812-72-6) is a thiophene-based compound featuring a 2,4-dichlorophenylsulfonamido group at the 3-position and a methyl ester at the 2-position of the thiophene ring. Its molecular formula is C₁₂H₉Cl₂NO₄S₂, with a molecular weight of 366.24 g/mol . The compound is synthesized via sulfonylation of methyl 3-aminothiophene-2-carboxylate intermediates, often involving diazotization and reaction with sulfonyl chlorides .
Properties
IUPAC Name |
methyl 3-[(2,4-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO4S2/c1-19-12(16)11-9(4-5-20-11)15-21(17,18)10-3-2-7(13)6-8(10)14/h2-6,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDIAANQRFWZOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with 2,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Another method involves the use of thiophene-2-carboxylic acid methyl ester, which reacts with 2,4-dichlorobenzenesulfonamide under similar conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid, a critical step for further derivatization:
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Ester Hydrolysis | NaOH (aq), reflux | 3-(((2,4-Dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylic acid |
This carboxylic acid intermediate is often coupled with amines (e.g., 3,4-dichloroaniline) using carbodiimide reagents (EDC/HOBt) to form amides .
a) Thiophene Ring Oxidation
The thiophene ring can be oxidized to form sulfoxide or sulfone derivatives, though specific conditions for this compound are not explicitly documented. Analogous thiophenes undergo oxidation with agents like hydrogen peroxide or mCPBA .
b) Sulfonamide Reduction
The sulfonyl group is reducible to a sulfide using strong reducing agents (e.g., LiAlH), though this may require elevated temperatures.
a) Nucleophilic Substitution at Sulfonamide Nitrogen
The sulfonamide’s nitrogen can react with electrophiles under basic conditions. For example:
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Alkylation : Reaction with alkyl halides forms N-alkylated sulfonamides.
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Acylation : Treatment with acyl chlorides yields N-acyl derivatives .
b) Electrophilic Aromatic Substitution
The thiophene ring’s 4- and 5-positions are susceptible to electrophilic attack. Potential reactions include:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNOS
- Molecular Weight : 366.24 g/mol
- CAS Number : 1023511-50-3
The compound features a thiophene ring substituted with a sulfonamide group, which enhances its biological activity and solubility properties. The presence of the dichlorophenyl moiety contributes to its potential as a pharmacologically active agent.
Medicinal Chemistry
Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate has been investigated for its potential as a therapeutic agent.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiophene have shown inhibitory effects on cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . A study highlighted the synthesis of related thiophene derivatives that demonstrated cytotoxicity against several cancer cell lines, suggesting that this compound could be further explored for similar effects .
Antimicrobial Properties
Thiophene-based compounds have also been reported to possess antimicrobial activities. The sulfonamide group is known for its efficacy against bacterial infections. In vitro studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria . This positions this compound as a candidate for further development into antimicrobial agents.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis due to its functional groups.
Synthesis of Complex Molecules
The compound can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitution and coupling reactions. Its ability to undergo transformations makes it valuable in creating libraries of compounds for drug discovery . For example, the introduction of various substituents on the thiophene ring can lead to derivatives with enhanced biological activities.
Synthesis and Characterization Studies
A study focused on the synthesis of this compound and its derivatives showcased various synthetic pathways leading to different analogs . Characterization techniques such as NMR and X-ray crystallography were employed to elucidate the structural properties of the synthesized compounds.
Another significant case study evaluated the biological activity of synthesized thiophene derivatives against specific cancer cell lines. The results indicated that certain modifications to the this compound structure led to improved anticancer activity compared to unmodified versions .
Mechanism of Action
The mechanism of action of Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate is not well-documented. its structural features suggest it could interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The sulfonamide group is known to mimic the structure of natural substrates, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Thiophene Derivatives
Key Observations :
- Sulfonamide vs.
- Sulfonylurea Bridge : Thifensulfuron-methyl (CAS 79277-27-3) replaces the sulfonamide with a sulfonylurea linkage to a triazine ring, enhancing herbicidal activity .
- Simpler Derivatives: Methyl 3-amino-4-methylthiophene-2-carboxylate lacks complex substituents, making it a precursor for further functionalization .
Reactivity Insights :
- The sulfonamide group in the target compound increases electrophilicity at the thiophene ring, favoring nucleophilic aromatic substitution .
- Thifensulfuron-methyl’s triazine moiety enables binding to acetolactate synthase (ALS), a target in herbicides .
Comparison Highlights :
- Pharmaceutical Potential: The target compound’s planar structure and sulfonamide group suggest utility in kinase inhibition or antimicrobial agents, akin to other thiophene derivatives .
Physicochemical Properties
Table 4: Selected Physical Properties
Property Analysis :
Biological Activity
Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate (CAS No. 1023511-50-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₉Cl₂N₁O₄S₂
- Molecular Weight : 320.24 g/mol
- CAS Number : 1023511-50-3
The presence of the sulfonamide group and the thiophene ring in its structure is crucial for its biological activity. The dichlorophenyl moiety may enhance its pharmacological properties by increasing lipophilicity and facilitating cell membrane penetration.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent.
Case Studies and Findings
- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed an IC₅₀ value of approximately 5 µM against human breast cancer cells (MCF-7), indicating potent anticancer activity .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays. Molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation and apoptosis, such as Bcl-2 and p53 .
- Structure-Activity Relationship (SAR) : The presence of the sulfonamide group is essential for enhancing the compound's potency. Modifications at the thiophene ring can lead to variations in activity, with certain substitutions yielding higher cytotoxic effects .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated.
Research Findings
- Broad-Spectrum Activity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .
- Mechanism of Action : It is hypothesized that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis by interfering with ribosomal function .
- Synergistic Effects : When combined with standard antibiotics like ampicillin, this compound demonstrated synergistic effects, enhancing overall antibacterial efficacy .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent.
Experimental Evidence
- Inhibition of Pro-inflammatory Cytokines : Studies indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
- Animal Models : In vivo studies using mouse models of inflammation demonstrated that administration of the compound led to decreased paw edema and reduced histopathological changes associated with inflammation .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate?
The synthesis of this compound likely involves multi-step reactions, including sulfonylation of a thiophene-2-carboxylate precursor. A plausible route could involve:
- Step 1 : Reacting methyl 3-aminothiophene-2-carboxylate with 2,4-dichlorobenzenesulfonyl chloride in a base (e.g., triethylamine) and solvent (e.g., dichloromethane) to form the sulfonamide bond .
- Step 2 : Purification via column chromatography or recrystallization.
Key parameters include temperature control (0–25°C) and stoichiometric ratios to minimize side reactions like over-sulfonylation .
Q. What spectroscopic techniques are used to confirm the compound’s structure?
- NMR Spectroscopy : H and C NMR identify proton and carbon environments, confirming the sulfonamide linkage (δ ~10-12 ppm for NH) and aromatic substituents .
- IR Spectroscopy : Peaks at ~1350 cm (S=O stretching) and ~1550 cm (C=C thiophene) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] ion) .
Q. What are the recommended storage conditions for this compound?
Store under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent hydrolysis of the sulfonamide group or ester moiety. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
Advanced Research Questions
Q. How can conflicting spectral data for structurally similar analogs be resolved?
Discrepancies in NMR or IR data may arise from polymorphism, solvent effects, or impurities. Strategies include:
- Comparative Analysis : Cross-reference with analogs (e.g., methyl 3-[(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate) to identify diagnostic peaks .
- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- In Situ Monitoring : FTIR or HPLC tracks reaction progress to minimize byproduct formation .
Q. How does the 2,4-dichlorophenyl moiety influence biological activity?
The electron-withdrawing Cl groups enhance sulfonamide stability and may improve binding to hydrophobic enzyme pockets. Computational docking studies (e.g., AutoDock Vina) can predict interactions with targets like carbonic anhydrase or tyrosine kinases .
Q. What degradation products form under accelerated stability testing?
Common degradation pathways include:
- Hydrolysis : Ester cleavage to carboxylic acid under acidic/basic conditions.
- Oxidation : Sulfonamide group degradation to sulfonic acid derivatives .
LC-MS/MS identifies degradation products, guiding formulation stability protocols .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
